molecular formula C12H9Cl2NO2S B1670854 N-(3,5-dichlorophenyl)benzenesulfonamide CAS No. 54129-15-6

N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No. B1670854
CAS RN: 54129-15-6
M. Wt: 302.2 g/mol
InChI Key: HMKZVAZQKOKXRZ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)benzenesulfonamide, also known as C21, is a chemical compound with the molecular formula C12H9Cl2NO2S . It is used as an inhibitor of Rac activation by Dock5 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: ClC1=CC(NS(=O)(=O)C2=CC=CC=C2)=CC(Cl)=C1 . This indicates that the molecule contains a benzenesulfonamide core with a 3,5-dichlorophenyl group attached.


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 302.17 g/mol . It is soluble in DMSO .

Scientific Research Applications

Antibacterial and Enzymatic Inhibition Applications

N-(3,5-dichlorophenyl)benzenesulfonamide derivatives have demonstrated significant potential in antibacterial applications. For instance, certain benzenesulfonamide derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds have exhibited notable anti-enzymatic activity, particularly as α-glucosidase inhibitors. These properties suggest their potential use in treating bacterial infections and managing enzymatic disorders (Abbasi et al., 2016).

Crystal Structure and Medicinal Applications

The structural characteristics of this compound derivatives, particularly the presence of hydrogen bonds, have been studied to understand their stability and potential applications in medicine. The hydrogen-bonded sulfonamide groups form molecular chains, hinting at the potential for medicinal applications, including drug development (Siddiqui et al., 2008).

Anticancer Activity

Several studies have focused on the synthesis of novel benzenesulfonamide derivatives and their evaluation as anticancer agents. These compounds have been tested against various cancer cell lines, demonstrating promising results. For instance, certain derivatives exhibited significant anticancer activity against human tumor cell lines, such as HeLa, HCT-116, and MCF-7. These findings suggest the potential of these compounds in developing new cancer therapies (Szafrański et al., 2020).

Antiproliferative Properties

This compound derivatives have also been explored for their antiproliferative properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, making them potential candidates for developing new anticancer drugs. For example, certain derivatives showed high antiproliferative activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).

Safety and Hazards

N-(3,5-dichlorophenyl)benzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

N-(3,5-dichlorophenyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of Rac activation by Dock5 . Rac is a small GTPase that is involved in various cellular processes, including actin cytoskeleton organization, cell migration, and cell cycle progression. By inhibiting Rac activation, this compound can modulate these cellular processes. The compound interacts with Dock5, a guanine nucleotide exchange factor (GEF) that activates Rac, thereby preventing Rac from becoming active .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. By inhibiting Rac activation, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Rac can lead to changes in the actin cytoskeleton, which in turn affects cell shape, motility, and division. Additionally, this compound can impact gene expression by modulating signaling pathways that control transcription factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Dock5, which is responsible for activating Rac. By binding to Dock5, this compound inhibits its ability to activate Rac, thereby preventing Rac from exerting its effects on the cell. This inhibition can lead to changes in the actin cytoskeleton, cell migration, and other Rac-mediated processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit Rac activation without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, such as skin irritation, eye irritation, and respiratory irritation . It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions can provide insights into the compound’s efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s ability to inhibit Rac activation and exert its effects on cellular processes .

properties

IUPAC Name

N-(3,5-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKZVAZQKOKXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407261
Record name N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54129-15-6
Record name N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (1.74 mL, 13.57 mmol) and DIEA (0.34 mL, 2.49 mmol) were added to a solution of 3,5-dichloroaniline (2.0 g, 12.34 mmol) in DCM (50 mL). The resulting solution was stirred at room temperature for 48 h, during which a precipitate was formed. The reaction mixture was then evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-145 (1.90 g, 51%) as a yellow solid.
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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